![molecular formula C16H13N3O3S B14796205 4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide is an organic compound known for its vibrant color and applications in various fields. It is a derivative of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is often used as a dye due to its intense coloration and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulfonamide, using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxy-1-naphthylamine under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine and nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a dye in textiles and as a colorant in various products.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The diazenyl group can interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid
- Sodium 3-hydroxy-4-[(1-hydroxy-2-naphthyl)diazenyl]-7-nitronaphthalene-1-sulfonate
Uniqueness
4-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its stability and vibrant color make it particularly valuable in applications requiring durable and intense dyes.
Eigenschaften
Molekularformel |
C16H13N3O3S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H13N3O3S/c17-23(21,22)13-8-6-12(7-9-13)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H,(H2,17,21,22) |
InChI-Schlüssel |
HNCQBQORWDWXNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



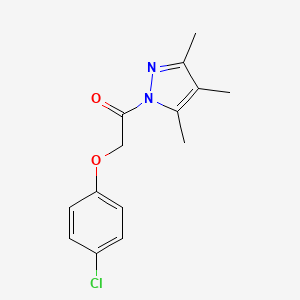
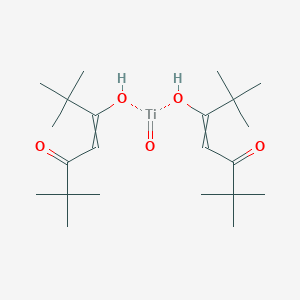
![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)


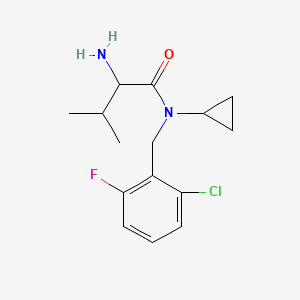

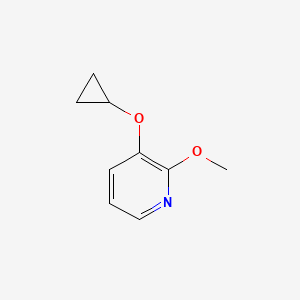
![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
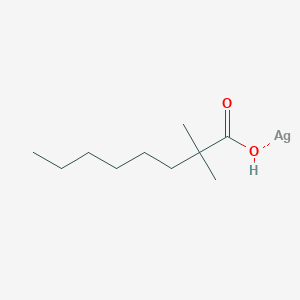
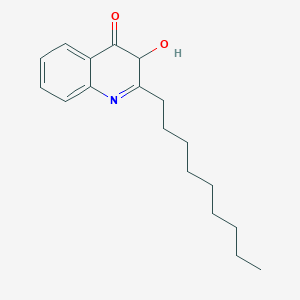
![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14796215.png)
